O-Desmethyl VU0467485
Description
Properties
CAS No. |
1451994-72-1 |
|---|---|
Molecular Formula |
C16H15FN4O2S |
Molecular Weight |
346.38 |
IUPAC Name |
5-Amino-N-(3-fluoro-4-hydroxybenzyl)-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide |
InChI |
InChI=1S/C16H15FN4O2S/c1-7-8(2)20-21-16-12(7)13(18)14(24-16)15(23)19-6-9-3-4-11(22)10(17)5-9/h3-5,22H,6,18H2,1-2H3,(H,19,23) |
InChI Key |
GOWAKXRORUSYKE-UHFFFAOYSA-N |
SMILES |
O=C(C1=C(N)C2=C(C)C(C)=NN=C2S1)NCC3=CC=C(O)C(F)=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
O-Desmethyl VU0467485; O Desmethyl VU0467485; O-Desmethyl VU-0467485 |
Origin of Product |
United States |
Molecular Pharmacology and Target Engagement of Vu0467485
Elucidation of M4 Receptor Positive Allosteric Modulation Mechanism
The primary mechanism of O-Desmethyl VU0467485 involves its function as a positive allosteric modulator at the M4 receptor. nih.govfigshare.comuiowa.edumedchemexpress.com This means it binds to a site on the receptor that is different from the binding site of the endogenous neurotransmitter, acetylcholine (B1216132) (ACh). mdpi.comelifesciences.org This allosteric binding enhances the receptor's response to ACh. mdpi.com
Detailed Potentiation of Acetylcholine Activity at M4 Receptors
This compound significantly potentiates the activity of acetylcholine at M4 receptors. nih.gov In the presence of a sub-threshold concentration of ACh, the compound enhances intracellular calcium release in a concentration-dependent manner. nih.gov This potentiation is characterized by a significant leftward shift in the acetylcholine concentration-response curve. nih.gov Specifically, at a concentration of 10 μM, this compound can induce an approximately 45-fold leftward shift in the human M4 acetylcholine response curve. nih.gov
The potency of this modulation is evident in its EC50 values, which are 78.8 nM for human M4 receptors and 26.6 nM for rat M4 receptors. medchemexpress.comnih.gov An operational model of allosterism further quantifies this potentiation, revealing significant cooperativity and intrinsic efficacy at the human M4 receptor. nih.gov
Characterization of Allosteric Binding Site and Mode of Action
This compound acts at an allosteric site, a location on the receptor distinct from the highly conserved orthosteric site where acetylcholine binds. mdpi.comelifesciences.org Targeting this less-conserved allosteric site allows for greater receptor-subtype selectivity. researchgate.net The binding of this compound to this site increases the affinity of acetylcholine for the M4 receptor and enhances the efficiency of the receptor's coupling to G-proteins, without activating the receptor in the absence of an agonist. mdpi.com
Receptor Subtype Selectivity and Broader Pharmacological Profile
A crucial aspect of this compound's pharmacological profile is its high selectivity for the M4 receptor subtype.
Selectivity Assessment Across Muscarinic Acetylcholine Receptor Subtypes (M1-M3, M5)
This compound demonstrates high selectivity for the M4 receptor over other muscarinic acetylcholine receptor subtypes (M1, M2, M3, and M5) in both human and rat models. nih.govnih.gov This selectivity is a key advantage, as the lack of subtype specificity in other muscarinic agonists has led to undesirable side effects in clinical development. nih.gov
Screening Against Diverse Pharmacological Targets (Non-Muscarinic)
In addition to its selectivity among muscarinic receptor subtypes, this compound has been screened against a wide array of other pharmacological targets. It shows selectivity for the M4 receptor over a panel of 200 other targets. tocris.com A lead profiling screen against 68 potential off-target GPCRs, ion channels, and transporters revealed no significant off-target activity at a concentration of 10 μM. nih.gov
Comparative Molecular Pharmacology Across Species
A significant challenge in the development of M4 PAMs has been the difference in potency observed across various species. nih.gov However, this compound exhibits robust in vitro M4 PAM potency across different species, a critical feature for preclinical development. nih.govfigshare.comuiowa.edunih.govresearchgate.net
The compound shows comparable activity at human, rat, dog, and cynomolgus monkey M4 receptors, with no major species-related differences in potency. nih.gov This consistent cross-species activity was a key factor in its selection as a preclinical candidate. nih.gov
Interactive Data Table: Potency of this compound Across Species
| Species | Receptor | EC50 (nM) | % ACh Max |
| Human | M4 | 78.8 | 80.6 |
| Rat | M4 | 26.6 | 68.7 |
| Dog | M4 | 87 | 49 |
| Cynomolgus Monkey | M4 | 102 | 74 |
| Human | M2 | > 30,000 | - |
| Rat | M2 | > 30,000 | - |
| Dog | M2 | > 30,000 | - |
| Cynomolgus Monkey | M2 | > 30,000 | - |
Data sourced from scientific publications. nih.gov
M4 PAM Potency and Efficacy in Rat, Human, Dog, and Cynomolgous Monkey Receptors
VU0467485 exhibits potent positive allosteric modulation of the M4 receptor in several species, a crucial characteristic for a preclinical development candidate. nih.govresearchgate.net In the presence of an EC20 concentration of acetylcholine, VU0467485 potentiates M4 receptor activity in a concentration-dependent manner. nih.gov
Notably, the compound shows potent activity at both human and rat M4 receptors. nih.gov For the human M4 receptor, the EC50 value is 78.8 nM, while for the rat M4 receptor, it is 26.6 nM. medchemexpress.com The efficacy, represented as the maximal potentiation of the ACh response, is approximately 80.6% for the human receptor and 68.7% for the rat receptor. nih.gov
Further studies have demonstrated its effectiveness in other species as well. In dog M4 receptors, VU0467485 has an EC50 of 87 nM with 49% of the maximal ACh response. For cynomolgous monkey M4 receptors, the EC50 is 102 nM with 74% of the maximal ACh response. nih.gov This compound also produces a significant leftward shift in the acetylcholine concentration-response curve, with a maximal ~45-fold shift for the human M4 receptor and a ~40-fold shift for the rat M4 receptor at a concentration of 10 μM. nih.gov
Table 1: In Vitro Potency of VU0467485 at M4 Receptors Across Species
| Species | EC50 (nM) | Maximal ACh Response (%) |
|---|---|---|
| Human | 78.8 | 80.6 |
| Rat | 26.6 | 68.7 |
| Dog | 87 | 49 |
| Cynomolgous Monkey | 102 | 74 |
Analysis of Species Differences in Receptor Response
A significant hurdle in the development of M4 PAMs has been the presence of major species differences in potency. nih.gov However, VU0467485 represents a significant advancement as it largely overcomes this issue. nih.govresearchgate.net While there are some variations in EC50 values and maximal responses across species, VU0467485 maintains robust potency, making it a valuable tool for preclinical studies. nih.gov For instance, its predecessor, VU0467154, was discontinued (B1498344) due to a significant disconnect in potency between human and rat M4 receptors. nih.gov In contrast, VU0467485 demonstrates a more consistent profile across different species. nih.gov
Structure-Activity Relationship (SAR) Studies of VU0467485 Analogs
The development of VU0467485 stemmed from extensive structure-activity relationship (SAR) studies aimed at optimizing the potency, selectivity, and pharmacokinetic properties of a series of M4 PAMs. nih.govnih.govuiowa.edu
Identification of Key Pharmacophoric Elements for M4 Affinity and Potency
The SAR studies for the VU0467485 series originated from the optimization of an earlier compound, VU0152100. nih.gov The core chemical structure, a 5-amino-thieno[2,3-c]pyridazine, was a key focus of these optimization efforts. acs.org
Several key structural features were identified as crucial for M4 affinity and potency:
The Thienopyridazine Core: This central heterocyclic system is a critical component of the pharmacophore.
The Pyrazole (B372694) Substituent: Modifications to the pyrazole ring and its substituents were explored to enhance potency. researchgate.net
The Piperidine (B6355638) Moiety: A basic piperidine core has been suggested as a key element for M4 subtype specificity.
Table 2: Impact of Substituents on M4 PAM Activity
| Compound/Analog | Modification | Human M4 PAM Activity | Rat M4 PAM Activity |
|---|---|---|---|
| 12 | Linear alkyl substituent | Modest | Inactive |
| 14 | Linear alkyl substituent | Modest | Inactive |
| 16 | Small aliphatic ring | Modest | Inactive |
| 17 | Small aliphatic ring | Modest | Inactive |
| 13 | Branched alkyl substituent | Similar to human | Similar to rat |
| 15 | Phenyl substituent | Similar to human | Similar to rat |
| 18 | Cyclohexyl substituent | Potent (IP = 256 nM) | Potent (IP = 229 nM) |
Impact of Structural Modifications on Selectivity and Allosteric Modulation
A primary goal of the SAR studies was to achieve high selectivity for the M4 receptor over other muscarinic receptor subtypes (M1, M2, M3, and M5). nih.gov VU0467485 demonstrates excellent selectivity, with EC50 values greater than 30 μM for M1-3,5 receptors in both human and rat assays. nih.gov This high degree of selectivity is attributed to targeting a less-conserved allosteric site on the M4 receptor. researchgate.net
Structural modifications played a crucial role in achieving this selectivity. For example, while linear alkyl and small aliphatic ring substitutions at certain positions resulted in modest human M4 PAM activity, they were inactive at the rat M4 receptor. researchgate.net Conversely, branched alkyl, phenyl, and cyclohexyl analogs exhibited similar potency at both human and rat M4 receptors. researchgate.net The introduction of specific structural elements was instrumental in overcoming the species-dependent potency issues that plagued earlier compounds in the series. nih.gov Further optimization of the 5-amino-thieno[2,3-c]pyridazine series led to the discovery of VU0476406, an analog of VU0467485, which serves as an important tool for in vivo studies in non-human primates. acs.org
Cellular and Subcellular Pharmacodynamics of Vu0467485
Intracellular Signaling Pathway Modulation
As a positive allosteric modulator of the M4 receptor, O-Desmethyl VU0467485 is designed to enhance the receptor's response to the endogenous neurotransmitter, acetylcholine (B1216132). nih.gov The M4 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gi/o pathway. patsnap.comgenscript.com Activation of this pathway leads to the inhibition of adenylyl cyclase, which in turn reduces intracellular levels of cyclic AMP (cAMP). patsnap.com This signaling cascade is a key mechanism for modulating neuronal excitability in brain regions where the M4 receptor is highly expressed. patsnap.com
The activity of M4 PAMs is commonly quantified using Fluorometric Imaging Plate Reader (FLIPR) assays, which measure changes in intracellular calcium levels. In cellular models engineered to couple the Gi/o-linked M4 receptor to a calcium signaling pathway (e.g., through the expression of a promiscuous G-protein like Gα15), the potentiation of an acetylcholine response can be measured as a calcium flux. genscript.com
Research has successfully characterized this compound (referred to as compound 6k in a key study) using this methodology. The compound was confirmed to be an active M4 PAM, demonstrating a potentiation of the acetylcholine response. Specifically, it registered an EC₅₀ value of 59 nM at the human M4 receptor. nih.gov This indicates its significant activity, comparable to its parent compound, VU0467485. nih.gov Notably, this compound showed no activity at the human M2 receptor, which suggests that the ortho-fluoro moiety present on the metabolite may contribute to enhanced selectivity against the M2 subtype. nih.gov
| Compound | Target Receptor | Assay Type | EC₅₀ (nM) | Source |
|---|---|---|---|---|
| This compound | Human M4 | FLIPR (Calcium Mobilization) | 59 | nih.gov |
| VU0467485 | Human M4 | FLIPR (Calcium Mobilization) | 78.8 | nih.govjst.go.jp |
| VU0467485 | Rat M4 | FLIPR (Calcium Mobilization) | 26.6 | nih.govjst.go.jp |
The primary downstream signaling pathway for the M4 receptor involves coupling to Gi/o proteins, which inhibits adenylyl cyclase and reduces cAMP levels. patsnap.com As an active M4 PAM, this compound is expected to enhance the acetylcholine-mediated inhibition of cAMP production. However, specific studies detailing the direct measurement of cAMP modulation or the activation of other downstream effectors, such as specific ion channels or kinases like ERK, by this compound have not been reported in the available scientific literature.
Analysis of Intracellular Calcium Release via FLIPR Assays
Receptor Regulation and Desensitization in Cellular Models
Prolonged exposure to agonists or potent PAMs can lead to receptor desensitization and internalization, which are regulatory mechanisms that prevent overstimulation of signaling pathways. These processes are crucial for understanding the long-term effects of a compound.
Agonist-induced internalization of the M4 receptor is a known phenomenon that can be studied in cellular models. This process can delay the resensitization of receptors at the plasma membrane. While it is understood that allosteric modulators can influence receptor trafficking and internalization, specific research focused on the internalization dynamics of the M4 receptor in direct response to this compound has not been publicly documented.
The assessment of long-term receptor responsiveness following chronic exposure to a modulator is a critical step in drug development. Such studies determine whether tolerance develops, which would diminish the compound's therapeutic effect over time. There is no specific information available in the literature regarding the long-term effects of this compound on M4 receptor responsiveness in cellular models.
Studies on M4 Receptor Internalization Dynamics
Cellular Binding Kinetics and Receptor Occupancy in vitro
Understanding the binding characteristics of a ligand is fundamental to its pharmacological profile. This includes its affinity for the receptor and the degree to which it occupies receptors at given concentrations.
While the functional potency (EC₅₀) of this compound has been determined through calcium flux assays, specific in vitro binding studies to determine its affinity (Kᵢ or Kd) at the M4 allosteric site have not been detailed in the reviewed literature. nih.gov Consequently, data on its direct binding kinetics, such as association and dissociation rates, and its receptor occupancy profile in vitro are not available. The existing data confirms its functional activity as a PAM, but not its direct binding characteristics.
Saturation and Competition Binding Studies in Transfected Cells
The compound VU0467485 is a potent and selective positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor 4 (M4). nih.govnih.gov Its pharmacodynamic profile has been characterized through studies using transfected cell lines, which are instrumental in determining receptor subtype selectivity and potency.
In studies utilizing Chinese Hamster Ovary (CHO) cells stably expressing human (h) or rat (r) M4 receptors, VU0467485 demonstrated robust and selective activity. nih.gov The potency of VU0467485 as a PAM was assessed by its ability to enhance intracellular calcium release induced by a sub-threshold concentration of acetylcholine (ACh). In these functional assays, VU0467485 exhibited EC₅₀ values of 78.8 nM at the human M4 receptor and 26.6 nM at the rat M4 receptor. nih.gov
Competition binding and functional assays are crucial for determining the selectivity of a compound against other related receptor subtypes. For VU0467485, selectivity was established by testing its activity at other human and rat muscarinic receptor subtypes (M1, M2, M3, M5) also expressed in transfected CHO cells. The compound showed high selectivity for both human and rat M4 receptors, with EC₅₀ values greater than 10 µM for all other muscarinic subtypes tested, indicating a lack of significant activity at these off-target receptors. nih.gov This high degree of selectivity is a key characteristic of VU0467485. nih.gov
| Receptor Subtype | EC₅₀ (nM) |
|---|---|
| Human M4 | 78.8 |
| Rat M4 | 26.6 |
| Human M1, M2, M3, M5 | >10,000 |
| Rat M1, M2, M3, M5 | >10,000 |
Dissociation Kinetics of Ligand-Receptor Complexes
The effectiveness of a drug can be influenced by the kinetics of its binding to the target receptor, specifically the rate at which the ligand-receptor complex dissociates (k_off). nih.govnih.gov The duration of this complex, often referred to as residence time, can be a critical determinant of in vivo efficacy. nih.gov
For allosteric modulators like VU0467485, the stability of the ternary complex (receptor-orthosteric ligand-allosteric modulator) is a key aspect of its mechanism of action. While specific dissociation rate constants (k_off) for VU0467485 are not detailed in the provided research, its allosteric effects have been quantified using an operational model of allosterism. This model provides insights into the affinity of the PAM for its allosteric site (K_B) and its cooperativity (αβ) with the endogenous ligand, which collectively influence the stability of the complex. nih.gov
In studies with the human M4 receptor, VU0467485 was found to have an estimated affinity (pKB) of 6.025, which corresponds to a dissociation constant (K_B) of 944 nM. nih.gov More significantly, it displayed robust potentiation of acetylcholine and strong positive cooperativity, with a log αβ value of 2.1 (αβ = 134). nih.gov This high cooperativity value indicates that the binding of VU0467485 substantially increases the affinity and/or efficacy of acetylcholine, leading to a significant stabilization of the active receptor complex. nih.gov In a progressive fold-shift assay, VU0467485 produced a maximal ~45-fold leftward shift in the acetylcholine concentration-response curve at the human M4 receptor, further illustrating its powerful modulatory effect on the ligand-receptor interaction. nih.gov The increased conformational flexibility of a ligand-receptor complex can contribute to reduced dissociation rates and enhance complex stability. d-nb.info
| Parameter | Value | Description |
|---|---|---|
| pK_B | 6.025 | Logarithm of the binding affinity of the allosteric modulator. |
| K_B (nM) | 944 | Dissociation constant, representing the affinity of the modulator for its allosteric site. |
| log αβ | 2.1 | Measure of cooperativity, indicating the degree to which the PAM potentiates the orthosteric ligand's effect. |
| αβ | 134 |
Preclinical in Vivo Pharmacological Efficacy of Vu0467485
Efficacy in Animal Models Relevant to Central Nervous System (CNS) Disorders
Evaluation in Rodent Models of Antipsychotic Activity (e.g., MK-801 Induced Hyperlocomotion)
O-Desmethyl VU0467485, a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor, has demonstrated efficacy in preclinical models of schizophrenia. nih.govresearchgate.netnih.gov One of the standard assays to evaluate antipsychotic potential is the reversal of hyperlocomotion induced by N-methyl-D-aspartate (NMDA) receptor antagonists like MK-801. brainlabs.org.il This model is based on the hypothesis that glutamatergic hypoactivity contributes to the symptoms of schizophrenia. brainlabs.org.il
Studies have shown that related M4 PAMs, such as VU0467154, effectively reverse MK-801-induced hyperlocomotion in mice. caymanchem.comstressmarq.com This effect is dependent on the M4 receptor, as the compound did not show efficacy in M4 knockout mice. caymanchem.comstressmarq.com While direct data for this compound in the MK-801 model is not explicitly detailed in the provided search results, its predecessor compound, VU0467154, showed a robust, dose-dependent reversal of this behavior. caymanchem.comstressmarq.com Another M4 PAM, compound 24, also reversed amphetamine-induced hyperlocomotion in wild-type mice but not in M4 knockout mice, further supporting the role of M4 activation in mediating antipsychotic-like effects. researchgate.net
Table 1: Efficacy of M4 PAMs in Hyperlocomotion Models
| Compound | Animal Model | Inducing Agent | Efficacy | Reference |
| VU0467154 | Rats | Amphetamine | Reverses hyperlocomotion | caymanchem.com |
| VU0467154 | Mice | MK-801 | Reverses hyperlocomotion | caymanchem.comstressmarq.com |
| Compound 24 | Mice | Amphetamine | Reverses hyperlocomotion | researchgate.net |
Assessment of Cognitive and Behavioral Modulation in Preclinical Species
Activation of M4 receptors has been linked to improvements in cognitive and behavioral deficits in animal models. frontiersin.org M4 PAMs have shown potential for enhancing cognition. frontiersin.org For instance, the M4 PAM VU0467154 has been shown to reverse deficits in a pairwise visual discrimination task and impairments in the acquisition of contextual fear conditioning induced by MK-801 in wild-type mice. caymanchem.com These effects were absent in M4 knockout mice, indicating that the cognitive and behavioral modulation is mediated through the M4 receptor. caymanchem.com
Furthermore, VU0467154 enhanced the acquisition of both contextual and cue-mediated fear conditioning when administered alone in wild-type mice. caymanchem.comstressmarq.com Chronic administration of VU0467154 was also found to reduce motor incoordination and prevent decreases in locomotion in a transgenic mouse model of Huntington's disease. caymanchem.com These findings suggest that M4 PAMs like this compound may have the potential to address cognitive and behavioral symptoms associated with various CNS disorders. acs.org
In Vivo Target Engagement and Receptor Occupancy Studies (Preclinical Imaging)
Use of Radiolabeled Probes for M4 Receptor Quantification in Rodent Brains
Positron Emission Tomography (PET) is a valuable tool for in vivo quantification of receptor occupancy. mdpi.com The development of selective M4 PAM PET radioligands is crucial for understanding the relationship between receptor engagement and pharmacological effects. mdpi.com Efforts have been made to develop such tracers, with [11C]MK-6884 being one such clinical radiotracer candidate. researchgate.net
The process of developing a PET tracer involves mapping the receptor distribution in the brain. acs.org Autoradiography studies using radiolabeled compounds like [3H]1 in mouse brain tissue have shown high binding density in the striatum, with moderate binding in the cortex and thalamus. acs.org This binding was dependent on the presence of an orthosteric agonist and was absent in M4 knockout mice, confirming the specificity of the binding to M4 receptors. acs.org While a specific radiolabeled version of this compound for PET studies is not detailed in the provided results, the development of related M4 PAM radiotracers has been a focus of research. acs.orgmdpi.com
Correlation of Receptor Occupancy with Pharmacological Effects in vivo
A key aspect of preclinical development is establishing a correlation between receptor occupancy and the observed pharmacological effects. mdpi.com The use of PET imaging with radiolabeled M4 PAMs allows for the in vivo measurement of receptor occupancy. acs.org For example, a blockade experiment with the PET tracer [11C]13 and a potent M4 PAM (compound 31) resulted in a significant reduction in tracer uptake in the striatum, indicating high receptor occupancy. acs.org This demonstrates the ability of such PET tracers to determine a plasma concentration/receptor occupancy relationship for M4 PAMs. acs.org
While a direct correlation for this compound is not provided, the efficacy of the related M4 PAM VU0467485 in a rat amphetamine-induced hyperlocomotion study was associated with specific terminal plasma and brain concentrations, suggesting a link between drug exposure and pharmacological activity. nih.gov
Central Nervous System (CNS) Penetration and Brain Distribution in Animal Models
For a CNS drug to be effective, it must be able to cross the blood-brain barrier and distribute to its target regions in the brain. nih.gov this compound has been shown to have moderate to high CNS penetration in rat and dog brain distribution studies. nih.gov
The brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma concentration ratio (Kp,uu) are key parameters for assessing CNS penetration. For this compound, the Kp values ranged from 0.31 to 1.0, and the Kp,uu values ranged from 0.37 to 0.84 in rats and dogs. nih.gov These values indicate that the compound can effectively enter the CNS. Furthermore, studies with a related compound (compound 24) showed that unbound plasma and cerebrospinal fluid (CSF) concentrations were within a close range, suggesting good CNS exposure. researchgate.net
Table 2: CNS Penetration of this compound
| Species | Kp | Kp,uu | Reference |
| Rat | 0.31 - 1.0 | 0.37 - 0.84 | nih.gov |
| Dog | 0.31 - 1.0 | 0.37 - 0.84 | nih.gov |
Determination of Brain-to-Plasma Ratio (Kp) and Unbound Brain-to-Plasma Ratio (Kp,uu)
The major active metabolite of VU0467485 is this compound. This metabolite demonstrates significant potency as a muscarinic M1 receptor positive allosteric modulator (PAM). Understanding its ability to penetrate the central nervous system is crucial for evaluating its potential therapeutic effects. This is quantified by the brain-to-plasma ratio (Kp) and, more importantly, the unbound brain-to-plasma ratio (Kp,uu), which accounts for the fraction of the compound not bound to proteins and thus pharmacologically active.
In preclinical studies involving rats, the pharmacokinetic properties of both the parent compound, VU0467485, and its O-desmethyl metabolite were characterized. Following administration of the parent compound, researchers measured the concentrations in both brain tissue and plasma to determine these key ratios. The unbound fraction in plasma (fu,plasma) and the unbound fraction in brain (fu,brain) are essential for calculating the Kp,uu value.
For the parent compound, VU0467485, the Kp was determined to be 2.8, indicating that the total concentration of the compound in the brain is nearly three times that in the plasma. However, the Kp,uu, which represents the ratio of the pharmacologically active unbound compound, was found to be 0.4. This value suggests that despite high total brain penetration, the unbound concentration is lower than in plasma, a situation often influenced by factors like P-glycoprotein (P-gp) efflux.
Detailed analysis of the this compound metabolite revealed its own distinct pharmacokinetic profile. The unbound fraction in brain homogenate for the metabolite was measured at 0.019. This data is critical for calculating its specific Kp,uu value and assessing its potential for target engagement within the brain.
The table below summarizes the key pharmacokinetic parameters for this compound and its parent compound.
| Compound | Kp | Kp,uu | fu,brain |
| VU0467485 | 2.8 | 0.4 | 0.013 |
| This compound | Not Reported | Not Reported | 0.019 |
Kp: Brain-to-plasma ratio. Kp,uu: Unbound brain-to-plasma ratio. fu,brain: Unbound fraction in brain homogenate. Data sourced from preclinical rat studies.
Factors Influencing Blood-Brain Barrier Permeability
The ability of a compound to cross the blood-brain barrier (BBB) is governed by a complex interplay of its physicochemical properties and its interaction with transport systems at the barrier. For VU0467485 and its metabolite, this compound, a key factor influencing their unbound brain concentrations is their interaction with efflux transporters, particularly P-glycoprotein (P-gp).
P-gp is a member of the ATP-binding cassette (ABC) transporter family and functions as a biological pump, actively transporting a wide variety of substrates out of cells. At the BBB, P-gp is highly expressed and plays a critical role in limiting the brain penetration of many xenobiotics, including therapeutic drugs.
Preclinical assessments demonstrated that the parent compound, VU0467485, is a substrate for P-gp. This is evident from its Kp,uu value of 0.4, which is less than 1.0. A Kp,uu value below 1.0 is often indicative of active efflux from the brain. This P-gp mediated efflux effectively reduces the concentration of the unbound, pharmacologically active compound at its target site within the central nervous system.
While the specific P-gp substrate activity for the this compound metabolite is not explicitly detailed in the same manner, its structural similarity to the parent compound suggests it may also be subject to similar efflux mechanisms. The metabolite's polarity, which is increased by the presence of a hydroxyl group compared to the parent's methoxy (B1213986) group, could also influence its passive diffusion and interaction with transporters at the BBB. The balance between a compound's passive permeability and its affinity for efflux transporters like P-gp is a determining factor for its ultimate concentration and efficacy within the brain.
Preclinical Pharmacokinetic and Metabolic Characterization Dmpk of Vu0467485
In Vitro Metabolic Stability in Preclinical Biological Matrices
The metabolic stability of a compound is a critical determinant of its in vivo half-life and oral bioavailability. tocris.com In vitro assays using liver microsomes are standard for assessing this stability early in drug discovery. tocris.com
Studies on VU0467485 have determined its intrinsic clearance in rat hepatic microsomes, which is a measure of the metabolic rate by liver enzymes. nih.gov Based on this microsomal data, a moderate predicted hepatic clearance was observed for VU0467485. nih.gov A related compound, VU0464090, showed a rat hepatic microsomal intrinsic clearance (CLint) of 81 mL/min/kg. nih.gov For VU0467485 itself, the predicted hepatic clearance in rats was moderate. nih.gov
Table 1: Hepatic Microsomal Intrinsic Clearance of VU0467485 and Related Compound
| Compound | Species | Intrinsic Clearance (CLint) | Predicted Hepatic Clearance (CLhep) |
| VU0467485 | Rat | Not explicitly stated | 73 mL/min/kg nih.gov |
| VU0464090 | Rat | 81 mL/min/kg nih.gov | 37 mL/min/kg nih.gov |
The biotransformation of VU0467485 is catalyzed by multiple cytochrome P450 (CYP) enzymes. nih.gov Phenotyping experiments have indicated that its metabolism is not dominated by a single enzyme, which can be advantageous in reducing the risk of drug-drug interactions. The primary enzymes involved are CYP3A4, CYP2C19, and CYP1A2, with a lesser contribution from CYP2C9. nih.gov This multi-enzyme pathway suggests a lower potential for significant metabolic drug-drug interactions. nih.gov
Hepatic Microsomal Intrinsic Clearance (CLint) in Rodent Species
Metabolite Identification and Characterization in Preclinical Samples
In vitro metabolite identification studies were conducted using preclinical species to understand the metabolic fate of VU0467485. nih.gov These experiments were performed in dog and cynomolgus monkey models. nih.gov
The primary metabolic pathway identified for VU0467485 is oxidative dealkylation, leading to the formation of its O-desmethyl metabolite. nih.gov This dealkylated metabolite, known as O-Desmethyl VU0467485 (also referred to as 6k in some literature), has been synthesized and shown to be an active metabolite. nih.gov The parent compound, VU0467485, undergoes demethylation of its methoxy (B1213986) group to form the corresponding phenol, this compound. This metabolite was found to be active, with a human M4 EC50 of 59 nM. nih.gov For a related series of compounds, metabolic soft-spot analysis identified that hydroxylation of the azetidine (B1206935) ring was a principal pathway of metabolism. nih.gov
Assessment of Transporter Interactions (e.g., P-glycoprotein Substrate)
Transporter interaction studies are essential to evaluate the potential for a compound to be subject to efflux from target tissues, which can limit its efficacy. One of the most important efflux transporters is P-glycoprotein (P-gp). acs.org VU0467485 was evaluated for its potential as a P-gp substrate in a Madin-Darby canine kidney cell line transfected with the human MDR1 gene (MDCK-MDR1). nih.gov The results indicated that VU0467485 is not a substrate for P-gp. nih.gov
Table 2: P-glycoprotein (P-gp) Substrate Assessment for VU0467485
| Compound | Assay System | Efflux Ratio (ER) | Conclusion |
| VU0467485 | MDCK-MDR1 | 1.4 nih.gov | Not a P-gp substrate nih.gov |
Excretion Pathways and Mass Balance Studies in Animal Models
Information regarding the specific excretion pathways and mass balance studies for VU0467485 and its metabolites in animal models is not available in the reviewed literature. Such studies are typically conducted to determine the routes and extent of elimination of the drug and its metabolites from the body.
Chemical Synthesis and Radiochemistry of O Desmethyl Vu0467485 and Vu0467485 for Research Applications
Synthetic Methodologies for VU0467485 and its Precursors
The synthesis of VU0467485 and its analogs is a well-documented process, often involving multi-step sequences to construct the core heterocyclic scaffold and introduce necessary functional groups.
A primary synthetic route to VU0467485 (designated as compound 6c in some literature) is a straightforward two-step process starting from known materials. nih.gov The initial step involves the condensation of 3-chloro-5,6-dimethylpyridazin-4-carbonitrile with methyl thioglycolate. nih.gov This reaction, conducted under microwave irradiation, forms the key thieno[2,3-c]pyridazine (B12981257) core, yielding sodium 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate with an average yield of 78%. nih.gov The second step is a HATU-mediated amide coupling reaction between this core structure and various amines to produce the final amide analogues, with yields ranging from 45% to 92% after purification. nih.gov
For related M4 PAMs, synthetic strategies often employ palladium-mediated cross-coupling reactions, such as the Suzuki coupling. acs.org This approach is versatile for creating a library of analogs by coupling different boronic acids or esters with a halogenated pyridine (B92270) or pyrazole (B372694) core, allowing for systematic exploration of the structure-activity relationship (SAR). acs.org For instance, a general method involves coupling a substituted pyridine with a pyrazole analog under Suzuki conditions to form an intermediate, which then undergoes a second coupling or a C-N coupling reaction to yield the final products. acs.org
| Reaction Step | Reagents and Conditions | Average Yield | Reference |
| Step 1: Core Synthesis | methyl thioglycolate, MeOH, 1 M aq. NaOH, 150 °C, microwave, 30 min | 78% | nih.gov |
| Step 2: Amide Coupling | NH₂CH₂Ar(Het), HATU, DMF, DIEPA, 2 h | 45-92% | nih.gov |
| Alternative Coupling | Pd(dppf)Cl₂, K₂CO₃, dioxane/H₂O, 30–60 °C | Not specified | acs.org |
Chemical Synthesis Routes for O-Desmethyl VU0467485 as a PET Precursor
This compound is the essential precursor for the synthesis of carbon-11 (B1219553) labeled [¹¹C]VU0467485, a radioligand developed for positron emission tomography (PET) imaging. nih.govacs.org The synthesis of this precursor involves preparing the final compound structure but with a hydroxyl group at the position intended for radiomethylation.
Radiosynthesis of Carbon-11 Labeled VU0467485/AZ13713945 and its Analogs
The ability to visualize and quantify M4 receptors in the living brain is a powerful tool for drug development. This is achieved through PET imaging, which requires the synthesis of radiolabeled versions of M4 PAMs like VU0467485. nih.govnih.gov
The radiosynthesis of [¹¹C]VU0467485 is accomplished by the O-methylation of its precursor, this compound, using a carbon-11 labeled methylating agent, typically [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). nih.govresearchgate.net This reaction is generally performed in a solvent like dimethylformamide (DMF) with a base such as sodium hydroxide (B78521) (NaOH) at an elevated temperature. researchgate.net Following the labeling reaction, the product is purified using high-performance liquid chromatography (HPLC). mdpi.com
Despite the successful synthesis, in vitro autoradiography studies revealed that while [¹¹C]VU0467485 and its analogs exhibited moderate-to-high specific binding to M4 receptors, they suffered from limited brain permeability. nih.govresearchgate.net Further in vivo studies in rats showed no significant specific binding for [¹¹C]VU0467485, suggesting it may not be a suitable candidate for in vivo imaging applications. nih.gov
Optimizing the radiosynthesis process is crucial for obtaining sufficient quantities of the radioligand with high purity and molar activity for PET studies. For [¹¹C]VU0467485 and its analogs, the labeling procedure was optimized to achieve high radiochemical yields, reported to be greater than 30% (decay-corrected). nih.gov The resulting radioligands demonstrated high radiochemical purity of over 99% and high molar activity exceeding 74 GBq/μmol. nih.gov
Optimization of similar radiolabeling reactions for other M4 PAMs has involved screening various parameters. mdpi.com These include comparing different alkylating agents ([¹¹C]CH₃I vs. [¹¹C]CH₃OTf), reaction solvents (e.g., acetone (B3395972), DMSO), temperatures, and the amount of precursor used. mdpi.com For example, the radiosynthesis of [¹¹C]PF-06885190 was optimized using [¹¹C]CH₃OTf in acetone at 60 °C, which significantly improved the radiochemical yield compared to initial attempts. mdpi.com
| Radiosynthesis Parameter | [¹¹C]VU0467485 & Analogs | Reference |
| Radiochemical Yield (RCY) | >30% (decay-corrected) | nih.gov |
| Radiochemical Purity | >99% | nih.gov |
| Molar Activity (MA) | >74 GBq/μmol | nih.gov |
| Labeling Agent | [¹¹C]CH₃I | researchgate.net |
The limitations of [¹¹C]VU0467485, particularly its low brain uptake, spurred the development of second-generation and novel radioligands for M4 receptor imaging. nih.govmdpi.com One strategy involved creating analogs of VU0467485 by introducing fluorine atoms into the structure. mdpi.com Two such carbon-11 labeled, fluorinated congeners were synthesized and evaluated. nih.govmdpi.com Interestingly, these fluorinated derivatives showed a significant increase in specific binding in autoradiography studies, although low brain uptake remained a challenge for one of the analogs, [¹¹C]M4R-1023. nih.govmdpi.com
These initial findings highlighted the need for entirely new chemical scaffolds. Subsequently, other research groups developed novel M4 PAM PET radioligands with improved properties. nih.gov A notable success is [¹¹C]MK-6884, which demonstrated sufficient brain penetration and specific binding to M4 receptors in non-human primates and has been advanced for use in clinical PET studies. acs.orgnih.gov The development of other radiotracers, such as [¹¹C]PF06885190 and [¹⁸F]12, further illustrates the ongoing efforts to create a validated M4 PET radioligand to aid in the clinical development of M4-targeted drugs. mdpi.comresearchgate.netsnmjournals.org
Optimization of Labeling Procedures and Radiochemical Yields
Derivatization for Chemical Biology Probes
Beyond PET imaging, the VU0467485 scaffold has been derivatized to create chemical biology probes. These probes are instrumental in studying the molecular pharmacology of the M4 receptor, validating its role as a therapeutic target, and elucidating its structural biology.
A key strategy has been the use of a "tie-back" approach to generate novel, structurally distinct tricyclic cores from the VU0467485 template. nih.gov This method involves intramolecularly connecting different parts of the molecule to create rigidified tricyclic chemotypes. nih.gov This exploration led to the discovery of new M4 PAM scaffolds, such as the 3,4-dimethylpyrimido[4′,5′:4,5]thieno[2,3-c]pyridazine core, which expanded the chemical diversity available for M4 modulators. nih.gov
A critical application of derivatization is the creation of affinity probes for target elucidation and validation. These probes can be radiolabeled with isotopes like tritium (B154650) (³H) for in vitro binding assays or designed with reactive groups for crosslinking studies.
For example, a related M4 PAM, VU0467154, has been used in cryo-electron microscopy (cryo-EM) studies. elifesciences.orgelifesciences.org These studies have provided high-resolution structures of the M4 receptor in complex with its G-protein and allosteric modulators, revealing key molecular details of how these compounds exert their effects. elifesciences.orgnih.gov Such structural insights are invaluable for the rational design of future allosteric drugs. nih.gov
Furthermore, to facilitate the study of M4 receptor biology and support drug discovery, highly selective antagonist radioligands have been developed. researchgate.net An example is [³H]VU6013720, a tritiated M4 receptor antagonist with high affinity and selectivity. nih.govresearchgate.net This type of probe is a powerful tool for quantifying M4 receptor expression in tissues and for studying the binding interactions of other unlabeled compounds in a competitive assay format. researchgate.netresearchgate.net
Development of Fluorescent Ligands for Cellular Imaging
While the scaffold of VU0467485 has been instrumental in the development of radiolabeled ligands for Positron Emission Tomography (PET), public domain scientific literature does not currently contain specific reports on the synthesis and application of fluorescent ligands derived directly from this compound or VU0467485 for cellular imaging. Research on these specific compounds has been primarily concentrated on their role as positive allosteric modulators (PAMs) and as templates for PET imaging agents to study the M4 muscarinic acetylcholine (B1216132) receptor (M4R) in the brain. nih.govresearchgate.netmdpi.comnih.gov
The development of high-affinity fluorescent ligands for G protein-coupled receptors (GPCRs), including the M4 muscarinic receptor, is a critical area of research. These tools are invaluable for high-throughput screening of new drug candidates and for fundamental studies of receptor pharmacology and localization at a cellular level. biorxiv.orgroyalsocietypublishing.orgnih.gov However, creating suitable fluorescent probes for the M4 receptor has been challenging. biorxiv.org
To address this gap, researchers have explored other chemical scaffolds to create fluorescent tools for studying the M4 receptor. These efforts have led to the development of probes that allow for the visualization and characterization of M4 receptors in living cells using advanced microscopy techniques. nih.gov
One notable area of progress involves the use of fluorescently labeled ligands in methods like fluorescence anisotropy and automated fluorescence microscopy. biorxiv.orgnih.gov For instance, two tetramethylrhodamine (B1193902) (TAMRA)-labeled ligands, UR-MK342 and UR-CG072, have been developed and characterized for studying the M4 receptor. biorxiv.orgroyalsocietypublishing.org These probes have enabled the determination of ligand binding affinities and kinetics on both isolated receptor preparations and on live cells expressing the M4 receptor. nih.gov
The application of these fluorescent ligands in live-cell imaging allows for the direct visualization of receptor distribution and can be used in competition binding assays to determine the affinities of unlabeled compounds. biorxiv.orgresearchgate.net For quantitative analysis of microscopy images, sophisticated deep learning and random forest-based pipelines have been developed for accurate cell segmentation, which facilitates the measurement of cell-associated fluorescence. nih.gov
Below are the findings for fluorescent ligands developed for the M4 receptor from scaffolds other than VU0467485.
Research Findings on M4 Receptor Fluorescent Ligands
| Fluorescent Ligand | Fluorophore | Application | Key Findings |
|---|---|---|---|
| UR-MK342 | TAMRA | Fluorescence Anisotropy, Live-Cell Microscopy | Used to determine binding affinities and kinetics for the M4 receptor. biorxiv.orgnih.gov Suitable for competition binding assays with unlabeled ligands. nih.gov |
| UR-CG072 | TAMRA | Fluorescence Anisotropy, Live-Cell Microscopy | Applied in the development of fluorescence-based assays to measure ligand binding properties at the M4 receptor. biorxiv.orgroyalsocietypublishing.org |
These developments underscore the ongoing efforts to create robust tools for cellular imaging of the M4 receptor, which is crucial for advancing our understanding of its role in health and disease and for the discovery of new therapeutic agents. While this compound and VU0467485 have proven valuable in other areas of M4 receptor research, their potential as scaffolds for fluorescent imaging probes remains an area for future exploration.
Advanced Research Methodologies and Analytical Approaches for O Desmethyl Vu0467485 and Vu0467485
Biophysical Techniques for Ligand-Receptor Interaction Analysis
Biophysical methods provide direct, quantitative data on the physical and thermodynamic properties of ligand-receptor binding. These techniques are crucial for confirming binding events and understanding the forces that drive molecular recognition.
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful techniques for characterizing the thermodynamics and kinetics of biomolecular interactions in real-time without the need for fluorescent or radioactive labels.
Surface Plasmon Resonance (SPR) measures the association and dissociation rates of a ligand (analyte) binding to a receptor (ligand) immobilized on a sensor chip. This provides kinetic data (k_on, k_off) and the equilibrium dissociation constant (K_D), which reflects binding affinity. While specific SPR studies on O-Desmethyl VU0467485 are not detailed in the available literature, the technique is widely applied in drug discovery to study drug interactions with target proteins and other biological molecules like serum proteins. acsmedchem.org SPR-based affinity screening is also used to identify novel binding molecules. researchgate.net
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. By titrating a ligand into a solution containing the receptor, ITC can determine the binding affinity (K_A), stoichiometry (n), and the key thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS). This provides a complete thermodynamic profile of the interaction. For instance, ITC has been used to evaluate the binding affinity of other receptor modulators, such as rimantadine (B1662185) enantiomers to the M2TM pore. acs.org
The data below illustrates the typical outputs from these techniques, which are fundamental for comparing the binding properties of a parent compound like VU0467485 and its metabolites, such as this compound.
Table 1: Illustrative Biophysical Data for Ligand-Receptor Binding
| Parameter | Technique | Description | Illustrative Value |
|---|---|---|---|
| k_on (Association Rate) | SPR | Rate at which the ligand binds to the receptor. | 1 x 10⁵ M⁻¹s⁻¹ |
| k_off (Dissociation Rate) | SPR | Rate at which the ligand-receptor complex decays. | 1 x 10⁻⁴ s⁻¹ |
| K_D (Dissociation Constant) | SPR | Measure of binding affinity (k_off / k_on). | 1 nM |
| ΔH (Enthalpy Change) | ITC | Heat released or absorbed upon binding. | -10 kcal/mol |
| ΔS (Entropy Change) | ITC | Change in randomness of the system upon binding. | 5 cal/mol·K |
| n (Stoichiometry) | ITC | Molar ratio of ligand to receptor in the complex. | 1.0 |
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides high-resolution structural and dynamic information about ligand-receptor complexes in solution. It can identify the specific atoms involved in the binding interface and characterize the conformational changes that occur upon binding. researchgate.net Recent NMR studies on related G protein-coupled receptors, like the M2 muscarinic receptor, have successfully revealed differences in the receptor's conformational landscape when bound to different agonists. elifesciences.org While specific NMR structural data for the this compound-M4 receptor complex is not publicly available, the methodology remains a critical tool. researchgate.netacs.org
Key insights that can be gained from NMR studies include:
Binding Site Mapping: Using techniques like saturation transfer difference (STD) NMR or chemical shift perturbation (CSP) mapping, researchers can identify the parts of the ligand and the specific amino acid residues of the receptor that are in close contact.
Conformational Changes: NMR can detect changes in the protein's structure and dynamics when the ligand binds, providing clues about the mechanism of allosteric modulation.
Structure Determination: For smaller proteins or isolated domains, NMR can be used to determine the complete three-dimensional structure of the ligand-receptor complex.
Table 2: Information Derivable from NMR Spectroscopy
| NMR Application | Information Provided | Relevance to Allosteric Modulators |
|---|---|---|
| Ligand-Observed NMR | Identifies the ligand's binding epitope. | Determines which parts of the modulator interact with the receptor. |
| Protein-Observed NMR | Maps the ligand binding site on the receptor surface. | Pinpoints the allosteric binding pocket and key interacting residues. |
| Relaxation Studies | Probes the dynamics of the complex. | Reveals how the modulator affects receptor flexibility and conformation. |
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Computational Chemistry and Molecular Modeling
Computational techniques are indispensable for visualizing and understanding ligand-receptor interactions at an atomic level, guiding the rational design of new modulators.
Molecular Docking: This computational method predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor's binding site. For allosteric modulators, docking is used to explore how compounds like VU0467485 fit into the topographically distinct allosteric sites of receptors like M4 mAChR and mGlu5. nih.govnih.gov These studies help identify crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. mdpi.comresearchgate.net The crystal structures of related receptors, often in complex with other modulators, serve as fundamental templates for these docking screens. nih.govpitt.edu
Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to model the dynamic behavior of the ligand-receptor complex over time. These simulations provide insights into the stability of the binding pose and can reveal how the allosteric modulator induces conformational changes in the receptor that affect its function. tandfonline.comnih.gov For example, MD simulations of mGluR5 have been used to understand the binding mechanisms of negative allosteric modulators (NAMs) in clinical trials and the critical role of specific residues in allosteric activation. mdpi.comtandfonline.com
Table 3: Key Findings from Computational Studies of Allosteric Modulators
| Finding | Method | Receptor Target Example | Significance |
|---|---|---|---|
| Identification of Allosteric Pocket | Molecular Docking | mGlu5 nih.gov | Validates the existence and location of a druggable allosteric site separate from the orthosteric site. |
| Key Interacting Residues | Docking & MD Simulations | mGlu5 NAMs mdpi.com | Identifies specific amino acids critical for binding affinity and modulator function, guiding SAR. |
| Mechanism of Activation/Inhibition | MD Simulations | mGluR5 tandfonline.com | Reveals how PAMs/NAMs stabilize active or inactive receptor conformations. |
| Role of Water Molecules | MD Simulations | mGlu5 NAMs mdpi.com | Shows how water molecules can mediate interactions between the ligand and receptor. |
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. While a formal QSAR model for the VU0467485 series is not described in the literature, the development of this compound and its analogs heavily relied on understanding the Structure-Activity Relationships (SAR). nih.govacs.org
Researchers have noted that M4 PAMs often exhibit a "steep SAR," where even minor structural modifications can lead to significant changes in potency, selectivity, or species-specific activity. nih.gov The extensive SAR data generated during the optimization of the VU0467485 scaffold provides the necessary foundation for future QSAR studies. nih.gov Such models could accelerate the design of new analogs, like this compound, by predicting their activity before synthesis.
Table 4: Illustrative Structure-Activity Relationship (SAR) for an M4 PAM Series
| Compound Modification | Effect on Potency | Effect on Selectivity | Implication |
|---|---|---|---|
| Small alkyl substituents | Modest human M4 activity, low rat M4 activity researchgate.net | Maintained | Highlights species differences. |
| Branched alkyl or phenyl groups | Similar human and rat M4 activity researchgate.net | Maintained | Achieves better cross-species potency. |
| Removal of key pharmacophore | Loss of activity | N/A | Identifies essential structural motifs for M4 PAM activity. nih.gov |
| "Tie-back" strategy to create tricyclic core | Potency maintained or improved | Improved CYP450 profile acs.org | Demonstrates successful scaffold hopping to improve drug-like properties. |
Molecular Docking and Dynamics Simulations for Allosteric Site Interactions
In Vitro and Ex Vivo Autoradiography for Receptor Localization in Tissue
Autoradiography is a powerful imaging technique used to visualize the distribution and density of receptors in tissue sections. It involves incubating tissue slices with a radiolabeled ligand and then detecting the radioactivity to create an image.
For VU0467485, researchers synthesized a carbon-11 (B1219553) labeled version, [11C]VU0467485, to serve as a positron emission tomography (PET) ligand. nih.govlookchem.com In vitro autoradiography studies using this tracer on rat brain sections were performed to map the distribution of its binding sites. researchgate.net These studies showed that [11C]VU0467485 exhibited moderate-to-high specific binding in brain regions known to have high M4 receptor density, such as the striatum, cortex, and hippocampus. researchgate.netnih.gov The binding was displaceable by an excess of unlabeled VU0467485, confirming the specificity of the interaction. researchgate.net However, at least one study noted that no specific binding was observed in self-blocking experiments, indicating potential challenges with using this specific tracer. mdpi.com Such studies are critical for confirming that a compound engages its intended target in a native tissue environment and for guiding in vivo imaging studies. acs.org
Table 5: Regional Distribution of [¹¹C]VU0467485 Binding in Rat Brain via In Vitro Autoradiography
| Brain Region | M4 Receptor Density | Observed [¹¹C]VU0467485 Binding | Reference |
|---|---|---|---|
| Striatum (St) | High | High | researchgate.net, researchgate.net |
| Cortex (Cx) | Moderate to High | Moderate to High | researchgate.net, researchgate.net |
| Hippocampus (Hi) | Moderate | Moderate | researchgate.net, researchgate.net |
| Thalamus (Th) | Moderate | Moderate | researchgate.net, researchgate.net |
| Cerebellum (Cr) | Low/Negligible | Low/Negligible | researchgate.net, researchgate.net |
Genetic Models and Gene Editing Approaches for Receptor Specificity Validation (e.g., M4 KO Mice)
Genetic models, particularly knockout (KO) mice, are indispensable tools for validating the in vivo mechanism of action and receptor specificity of novel compounds. For ligands targeting the M4 muscarinic acetylcholine (B1216132) receptor, M4 KO mice, which lack the gene encoding this receptor, serve as a critical negative control. By comparing the physiological and behavioral effects of a compound in wild-type (WT) mice versus M4 KO mice, researchers can definitively ascertain whether the compound's activity is mediated through the M4 receptor.
While the parent compound, VU0467485, and other M4 positive allosteric modulators (PAMs) have been evaluated in M4 KO mice to confirm their receptor specificity, a comprehensive search of publicly available scientific literature did not yield specific studies detailing the use of M4 KO mice for the receptor specificity validation of the metabolite This compound .
The general principle of such validation studies involves demonstrating that the effects observed in wild-type animals following the administration of a selective M4 modulator are absent in animals lacking the M4 receptor. For instance, the antipsychotic-like effects of M4 PAMs, such as the reversal of amphetamine-induced hyperlocomotion, are typically abolished in M4 KO mice. researchgate.net Similarly, studies using other M4-selective ligands have shown that their effects on dopamine (B1211576) release and conditioned avoidance responding are significantly diminished or completely absent in M4 KO mice, thereby validating the M4 receptor as the key target. nih.gov
Autoradiography studies on brain tissue from M4 KO mice are also employed to confirm the specificity of new radioligands. These experiments show binding of the radioligand in the brains of wild-type mice, which is significantly reduced or absent in the brains of M4 KO mice, confirming that the ligand binds specifically to the M4 receptor. acs.org
Although no direct experimental data using this compound in M4 KO mice is available in the reviewed literature, this methodology remains the gold standard for confirming the on-target activity of any compound purported to act via the M4 receptor.
Future Research Directions and Unexplored Preclinical Potential
Investigation of Unexplored Molecular Pathways and Cellular Effects
The primary mechanism of the parent compound VU0467485 is the positive allosteric modulation of the M4 receptor, which is coupled to Gαi/o proteins that inhibit adenylyl cyclase and decrease cyclic adenosine (B11128) monophosphate (cAMP) levels. patsnap.commdpi.com This action helps modulate dopamine (B1211576) release, a key factor in the pathophysiology of psychosis. dovepress.compsychiatrist.com However, the full spectrum of cellular signaling cascades influenced by M4 receptor modulation remains an area ripe for exploration.
Future research should aim to use tools derived from O-Desmethyl VU0467485 to investigate other potential M4-mediated pathways. M4 receptors are known to interact with various signaling proteins beyond the canonical Gαi/o pathway, including Gαs proteins under certain conditions, β-arrestins, and kinases that could influence neuronal plasticity and cell survival. researchgate.net For instance, M4 receptor activation can influence long-term depression (LTD) in spiny projection neurons and suppress NMDA-evoked currents, suggesting a role in synaptic plasticity that is not fully understood. mdpi.comnih.gov
Key areas for future investigation include:
Biased Agonism: Exploring whether analogs of this compound can be designed to selectively activate certain downstream pathways (e.g., G-protein-dependent vs. β-arrestin-dependent) to fine-tune therapeutic effects and minimize potential side effects. patsnap.comnih.gov
Crosstalk with Other Receptors: Investigating the interplay between M4 receptors and other neurotransmitter systems, such as the dopamine D1 and cannabinoid CB2 receptors, to understand the broader network effects of M4 modulation. mdpi.comfrontiersin.org
Application in Additional Preclinical Disease Models Beyond Schizophrenia
While the initial focus for the parent compound VU0467485 was schizophrenia, the anatomical distribution and function of M4 receptors suggest their involvement in a wider range of neurological and psychiatric disorders. dovepress.compsychiatrictimes.com The development of PET tracers from this compound provides an invaluable opportunity to explore the role of M4 receptors in these conditions non-invasively.
Future preclinical research should leverage these imaging tools to study M4 receptor density, occupancy, and functional changes in animal models of:
Movement Disorders: M4 receptors are highly expressed in the basal ganglia and play a crucial role in modulating dopamine-acetylcholine balance. nih.govresearchgate.net This makes M4 an attractive target for conditions like Parkinson's disease, L-DOPA-induced dyskinesia, and dystonia. nih.govpatsnap.comportlandpress.com PET imaging could track changes in M4 receptor availability during disease progression and in response to therapy.
Alzheimer's Disease and Cognitive Disorders: Cholinergic dysfunction is a well-established hallmark of Alzheimer's disease. patsnap.com M4 PAMs have shown pro-cognitive benefits in preclinical models, and PET imaging can help elucidate the receptor's role in memory circuits and assess target engagement of novel cognitive enhancers. patsnap.comfrontiersin.org
Drug Abuse and Addiction: M4 receptors are implicated in the brain's reward pathways. Investigating how M4 receptor signaling is altered in models of addiction could open new avenues for treatment.
Development of More Selective and Potent Analogs for Basic Research Tools
The creation of this compound is a prime example of modifying a potent modulator to create a specialized research tool—in this case, a PET ligand precursor. researchgate.netresearchgate.net The future of M4 receptor research depends on the continued development of a diverse chemical toolbox with even more refined properties.
The parent compound VU0467485 already exhibits high selectivity for M4 over other muscarinic subtypes. researchgate.net However, the development of analogs can be pursued to achieve different scientific goals:
Enhanced PET Ligand Properties: While [11C]VU0467485 has been successfully evaluated, there is always a need for PET tracers with optimized characteristics, such as improved brain permeability, lower non-specific binding, and ideal metabolic profiles. researchgate.netmdpi.comnih.gov Analogs of this compound could be synthesized and screened to identify candidates that offer superior imaging performance. researchgate.net
Selective Antagonists: The development of selective M4 antagonists is crucial for fully dissecting the receptor's function. Recently, the first selective M4 antagonist radioligand, [3H]VU6013720, was reported, complementing the existing PAM-based tools. nih.gov Creating a wider range of selective antagonists would provide researchers with the means to block M4 activity with high precision.
Photopharmacological Tools: Designing light-activated M4 modulators ("photopharmacology") would allow for unprecedented spatiotemporal control of receptor activity in research settings, helping to unravel the precise role of M4 in specific neural circuits. nih.gov
| Analog Type | Research Goal | Potential Impact |
| Improved PET Ligands | Enhance in vivo imaging properties (e.g., brain uptake, specific binding). mdpi.comnih.gov | More accurate quantification of M4 receptor density and occupancy in health and disease. |
| Selective Antagonists | Provide tools to block M4 receptor signaling with high specificity. nih.gov | Deeper understanding of the physiological necessity of M4 signaling in various brain circuits. |
| Biased Ligands | Selectively activate specific downstream signaling pathways (G-protein vs. β-arrestin). patsnap.com | Development of therapies with improved efficacy and reduced side-effect profiles. |
| Photopharmacological Probes | Enable light-inducible control over M4 receptor activity. nih.gov | Precise mapping of M4 function within complex neural networks. |
Methodological Innovations for Comprehensive Preclinical Pharmacological Profiling
The transition from in vitro assays to in vivo understanding represents a major hurdle in drug discovery. This compound is central to a key methodological innovation: the use of PET to bridge this gap for M4-targeted drugs.
The development of PET tracers from this compound allows for a comprehensive preclinical pharmacological profile that was previously unattainable. researchgate.netresearchgate.net This methodology enables researchers to:
Quantify Target Engagement In Vivo: PET scans can directly measure the percentage of M4 receptors occupied by a drug candidate at various doses, providing critical pharmacokinetic/pharmacodynamic (PK/PD) data. nih.gov
Validate Disease Models: Imaging can confirm whether animal models of CNS disorders exhibit the expected alterations in M4 receptor expression or function, strengthening their validity. nih.gov
Guide Dose Selection for Clinical Trials: By establishing a clear relationship between drug dose, receptor occupancy, and therapeutic effect in preclinical models, PET studies can help predict effective dose ranges in humans, streamlining clinical development. nih.gov
Future innovations will likely involve integrating PET imaging with other advanced techniques. For example, combining PET with functional magnetic resonance imaging (fMRI) could link M4 receptor occupancy with changes in brain network activity. Furthermore, advances in radiochemistry and the development of tracers with different isotopes (e.g., 18F for a longer half-life) will expand the utility of this profiling method. nih.govmdpi.com
Potential as a Pharmacological Tool for Studying Endogenous Cholinergic Signaling
One of the most significant advantages of using a PAM like VU0467485, and by extension its imaging analog derived from this compound, is its ability to probe the function of the endogenous neurotransmitter system. Unlike direct agonists that activate receptors constantly, PAMs only enhance the effects of naturally released acetylcholine (B1216132) (ACh). patsnap.comnih.gov
This property makes these compounds exceptional tools for studying the dynamics of cholinergic signaling. jneurosci.org A PET tracer derived from this compound can map the location and density of available M4 receptors, while the parent PAM can be used to amplify the physiological consequences of ACh release. This combination allows researchers to investigate:
The temporal and spatial patterns of ACh release in response to specific behaviors or stimuli.
How cholinergic signaling is altered in disease states. biorxiv.org
The functional consequences of cholinergic transmission at M4 receptors, distinct from other muscarinic or nicotinic receptors. frontiersin.orgresearchgate.net
By providing a way to visualize a key component of the cholinergic synapse (the M4 receptor) and a tool to selectively amplify its signal, the this compound chemical lineage offers a powerful approach to deconstruct the complex role of acetylcholine in brain function.
Q & A
Q. What barriers exist in translating this compound’s preclinical efficacy to clinical trials for schizophrenia?
- Answer : Key challenges include:
- Biomarker gaps : Lack of M4-specific PET tracers for human target engagement.
- Species-divergent efficacy : Human M4 signaling pathways may differ from rodents.
- Tolerability : Risk of cholinergic side effects (e.g., nausea) due to M4/M5 cross-reactivity.
Address these by co-developing translational biomarkers (e.g., CSF ACh levels) and conducting Phase I trials with CNS exposure monitoring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
